Methyl 4-oxocyclohex-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxylate ester group at the 1-position. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxocyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction proceeds via an aldol condensation followed by cyclization to form the desired product.
Another method involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and methyl-2-butynoate, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxocyclohex-2-ene-1-carboxylate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 4-oxocyclohex-2-ene-1-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The ketone group at the 4-position is particularly reactive, allowing for a range of chemical transformations. The ester group at the 1-position can also participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with different substituents on the cyclohexene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions to form diverse products.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2,4,6H,3,5H2,1H3 |
InChI Key |
UVDNBPZBGMVZBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.